3-(4-ethoxyphenyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 3-(4-ethoxyphenyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidin-4(3H)-one derivative characterized by a fused heterocyclic core structure. This scaffold is substituted at the 3-position with a 4-ethoxyphenyl group and at the 2-position with a sulfur-linked ((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl) moiety. Thieno[3,2-d]pyrimidinones are of significant interest due to their structural similarity to purine bases, enabling interactions with biological targets such as enzymes or DNA .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O3S2/c1-2-30-17-9-7-16(8-10-17)28-22(29)20-18(11-12-32-20)25-23(28)33-13-19-26-21(27-31-19)14-3-5-15(24)6-4-14/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGZUFOIQNJIHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-ethoxyphenyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule that incorporates multiple heterocyclic structures. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Thieno[3,2-d]pyrimidin-4(3H)-one : A fused heterocyclic ring known for various biological properties.
- 1,2,4-Oxadiazole : A moiety associated with antimicrobial and anticancer activities.
- Ethoxy and Fluorophenyl groups : These substituents can enhance lipophilicity and biological interactions.
The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymes : The compound may inhibit or modulate enzyme activity through mechanisms such as Michael addition.
- Receptors : Binding to various receptors can lead to modulation of cellular signaling pathways.
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidin-4(3H)-ones exhibit significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 (breast cancer) and A549 (lung cancer) cells have shown sensitivity to these compounds.
- IC50 values for related compounds often range in the low micromolar concentrations, indicating effective inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 19 | MCF-7 | 0.94 | Strong anti-proliferative effect |
| Compound 15 | A549 | 0.75 | Effective against lung cancer |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Exhibits activity against both Gram-positive and Gram-negative bacteria.
- Effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that the compound significantly inhibited the growth of cancer cells with minimal toxicity to normal cells. The Hoechst staining method confirmed apoptosis in treated cells.
- Antimicrobial Screening : A series of synthesized derivatives were screened against a range of pathogens. Results indicated that modifications in the oxadiazole and thieno-pyrimidine moieties could enhance antibacterial efficacy.
Research Findings
Recent studies have highlighted the importance of structural modifications on the biological activity of this compound:
- Compounds with additional electron-withdrawing groups exhibited increased potency against cancer cell lines.
- The presence of fluorine atoms in the phenyl group contributed to higher lipophilicity and improved membrane permeability.
Scientific Research Applications
Chemical Structure and Synthesis
The compound can be synthesized through multi-step reactions involving various reagents. It features a thieno[3,2-d]pyrimidin-4(3H)-one core structure linked to an ethoxyphenyl group and a fluorophenyl-substituted oxadiazole. The synthesis typically involves:
- Formation of the Thieno[3,2-d]pyrimidin-4(3H)-one : This step may include cyclization reactions utilizing appropriate precursors.
- Introduction of the Ethoxy and Fluorophenyl Groups : These groups can be introduced via electrophilic aromatic substitution or other coupling reactions.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the oxadiazole moiety may enhance these effects due to its electron-withdrawing properties, which could increase the reactivity of the compound towards biological targets.
Antimicrobial Activity
Chalcone derivatives have been reported to possess antimicrobial properties against a range of pathogens. The ethoxy and fluorophenyl substitutions may contribute to increased lipophilicity and membrane penetration, enhancing their effectiveness against bacteria and fungi. Studies have demonstrated that similar compounds can disrupt microbial cell walls or interfere with metabolic pathways.
Anti-inflammatory Effects
Compounds containing thieno[3,2-d]pyrimidine frameworks have shown promise in reducing inflammation. Mechanistic studies suggest that these compounds may inhibit key inflammatory mediators such as cytokines and prostaglandins. The incorporation of the oxadiazole group could potentially modulate these effects through interaction with specific signaling pathways.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
- Study on Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that thieno[3,2-d]pyrimidine derivatives exhibited cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range .
- Antimicrobial Evaluation : Research published in European Journal of Medicinal Chemistry highlighted that certain thieno[3,2-d]pyrimidine derivatives showed effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .
- Anti-inflammatory Mechanisms : A recent publication in Journal of Medicinal Chemistry reported that compounds featuring similar scaffolds inhibited the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application for inflammatory diseases .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4-ethoxyphenyl group in the target compound may enhance lipophilicity and metabolic stability compared to the 4-fluorophenyl group in . The 1,2,4-oxadiazole moiety in the target compound is structurally distinct from the 1,2,4-triazole in . Oxadiazoles are known for hydrogen-bonding capabilities and metabolic resistance, which may improve pharmacokinetics .
Core Structure Variations: Thieno[3,2-d]pyrimidinones (target compound, ) exhibit planar aromatic systems conducive to intercalation or kinase inhibition, whereas thieno[2,3-d]pyrimidinones () may have altered steric interactions due to positional isomerism.
Physicochemical Properties
- Melting Points : Related compounds exhibit melting points between 225–230°C (e.g., ), suggesting that the target compound’s bulkier substituents may elevate its melting point.
- Solubility : The ethoxyphenyl group likely improves solubility in organic solvents compared to chlorophenyl or fluorophenyl analogues .
Q & A
Q. What are the optimal synthetic routes for 3-(4-ethoxyphenyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one?
The synthesis typically involves multi-step reactions starting with thieno[3,2-d]pyrimidin-4(3H)-one precursors. Key steps include:
- Functionalization : Introduction of the ethoxyphenyl group via nucleophilic substitution or Suzuki coupling .
- Oxadiazole ring formation : Cyclization of thioamide intermediates using reagents like POCl₃ or polyphosphoric acid under controlled temperatures (80–120°C) .
- Thioether linkage : Reaction of the oxadiazole-methylthiol intermediate with the pyrimidinone core in anhydrous DMF or DCM, requiring inert conditions to prevent oxidation .
Optimization focuses on solvent choice (e.g., DMSO for polar intermediates) and temperature control to minimize by-products (yields ~45–65%) .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.1–8.3 ppm) and carbon backbone .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 507.12) and fragmentation patterns .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S at ~680 cm⁻¹) .
- HPLC-PDA : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are recommended for preliminary biological screening?
- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Fluorometric assays targeting kinases or dehydrogenases (e.g., 17β-HSD2) with positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Compare thieno[3,2-d]pyrimidinone derivatives with varying substituents (e.g., replacing 4-ethoxyphenyl with 4-chlorophenyl) to assess activity shifts .
- Oxadiazole substitutions : Evaluate bioactivity changes when the 4-fluorophenyl group is replaced with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups .
- Thioether linker optimization : Test methylthio vs. ethylthio chains to determine lipophilicity effects on membrane permeability .
Q. How to resolve contradictions in biological activity data across studies?
- Variable control : Standardize assay conditions (e.g., cell passage number, serum concentration) to reduce inter-lab variability .
- Metabolic stability : Assess compound degradation in culture media via LC-MS to identify inactive metabolites .
- Synergistic effects : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to evaluate pharmacokinetic interactions .
Q. What mechanistic insights exist for its enzyme inhibition potential?
- Kinase targeting : Molecular docking (e.g., AutoDock Vina) predicts binding to ATP pockets of EGFR or VEGFR2, validated via competitive ATPase assays .
- Allosteric modulation : Surface plasmon resonance (SPR) detects binding to non-catalytic sites of 17β-HSD2, supported by X-ray crystallography of analogous inhibitors .
Q. How to evaluate its stability under physiological and environmental conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 72h; monitor degradation via HPLC .
- Photodegradation : Expose to UV light (λ = 254 nm) and quantify breakdown products .
- Environmental persistence : Use OECD 307 guidelines to assess soil biodegradation over 28 days .
Q. What computational approaches predict target interactions and toxicity?
- ADMET prediction : SwissADME estimates bioavailability (e.g., LogP ~3.2) and toxicity (e.g., hepatotoxicity alerts) .
- Molecular dynamics (MD) : Simulate binding to human serum albumin (HSA) to predict plasma protein binding .
- QSAR modeling : Develop models using descriptors like polar surface area (PSA) to optimize blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
